molecular formula C15H30N2O B14402605 1-Dodecylimidazolidin-2-one CAS No. 85248-48-2

1-Dodecylimidazolidin-2-one

Cat. No.: B14402605
CAS No.: 85248-48-2
M. Wt: 254.41 g/mol
InChI Key: JLROHKGOOKAOGR-UHFFFAOYSA-N
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Description

1-Dodecylimidazolidin-2-one is a chemical compound with the molecular formula C15H30N2O. It is a member of the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. This method typically requires a catalyst and proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin reacts with a diamine in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

1-Dodecylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecylimidazolidin-2-one primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can help solubilize and transport hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and stabilization of various molecules.

Properties

CAS No.

85248-48-2

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1-dodecylimidazolidin-2-one

InChI

InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15(17)18/h2-14H2,1H3,(H,16,18)

InChI Key

JLROHKGOOKAOGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCNC1=O

Origin of Product

United States

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